Sodium 2-(trifluoromethyl)benzoate

Descripción general

Descripción

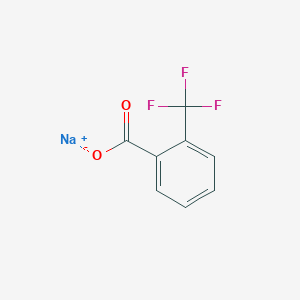

Sodium 2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C8H4F3NaO2. It is a sodium salt derivative of 2-(trifluoromethyl)benzoic acid. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and makes it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(trifluoromethyl)benzoate typically involves the reaction of 2-(trifluoromethyl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction proceeds as follows:

C8H5F3O2+NaOH→C8H4F3NaO2+H2O

This reaction is usually carried out in an aqueous medium at room temperature.

Industrial Production Methods: On an industrial scale, this compound can be produced by neutralizing 2-(trifluoromethyl)benzoic acid with sodium carbonate or sodium bicarbonate. The reaction is similar to the laboratory synthesis but is optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Sodium 2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: While the trifluoromethyl group is generally resistant to oxidation and reduction, the benzoate moiety can undergo such reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the benzoate moiety.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the benzoate group under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields alcohols or other reduced forms of the benzoate group.

Aplicaciones Científicas De Investigación

Organic Synthesis

Sodium 2-(trifluoromethyl)benzoate serves as a crucial intermediate in the synthesis of fluorinated aromatic compounds. Its high electrophilicity allows it to participate in various nucleophilic substitution reactions, making it valuable for creating complex molecules in organic chemistry .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Substituted benzoates |

| Oxidation | Can undergo oxidation under specific conditions | Fluorinated ketones |

| Reduction | Reduction leads to alcohol derivatives | Trifluoromethyl alcohols |

Pharmaceutical Chemistry

Fluorinated compounds are known for their unique pharmacological properties, and this compound has potential applications in drug development. Research indicates that fluorinated drugs often exhibit enhanced metabolic stability and bioavailability .

Case Study: Drug Development

- A study highlighted the incorporation of trifluoromethyl groups in drug candidates, which improved their efficacy against specific targets in diseases such as cancer and neurodegenerative disorders .

Biological Applications

Although direct biological applications of this compound are less documented, its fluorinated nature suggests potential therapeutic uses. Fluorinated compounds have been linked to various biological activities, including antimicrobial and anticancer effects.

Potential Therapeutic Uses

- Research into similar fluorinated compounds has shown promise in treating conditions like depression and schizophrenia . The mechanisms often involve modulation of neurotransmitter systems, which could be an area for further exploration with this compound.

Industrial Applications

This compound finds utility in several industrial sectors:

Agrochemicals

- This compound is utilized in the synthesis of agrochemicals, where its stability and reactivity can enhance the efficacy of pesticides and herbicides.

Specialty Chemicals

- It is also employed in producing specialty chemicals that require precise fluorination processes, contributing to advancements in materials science and engineering.

Mecanismo De Acción

The mechanism of action of Sodium 2-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes.

Comparación Con Compuestos Similares

- Sodium 2,4,5-trifluorobenzoate

- Sodium 2,3,4-trifluorobenzoate

- Sodium 3-trifluoromethylbenzoate

Comparison: Sodium 2-(trifluoromethyl)benzoate is unique due to the position of the trifluoromethyl group on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to other trifluoromethyl-substituted benzoates, it may exhibit different chemical and biological properties, making it suitable for specific applications.

Actividad Biológica

Sodium 2-(trifluoromethyl)benzoate is a compound of increasing interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and therapeutic potential, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a sodium salt of benzoic acid, where the benzene ring has a trifluoromethyl group attached at the 2-position. This modification significantly alters the compound's physicochemical properties, enhancing its lipophilicity and potentially influencing its biological interactions.

Mechanisms of Biological Activity

- Antioxidant Effects : Research indicates that this compound can influence oxidative stress pathways. It has been shown to affect levels of glutathione (GSH) and malondialdehyde (MDA), suggesting a role in modulating oxidative damage in cells .

- Genotoxicity : Studies have reported that sodium benzoate, a related compound, exhibits weak genotoxic effects, leading to DNA damage in human lymphocytes. It has been observed to cause micronucleus formation and chromosome breakage, which raises concerns about its safety in therapeutic applications .

- Inflammatory Response : In vivo studies have demonstrated that this compound can increase pro-inflammatory cytokines such as TNF-α and IL-6 in animal models. This inflammatory response may have implications for its use in treating conditions where inflammation is a key factor .

Toxicity Profile

The toxicity of this compound has been evaluated through various studies:

- Acute Toxicity : Animal studies indicate that high doses can lead to significant adverse effects, including weight loss and altered biochemical parameters .

- Teratogenic Effects : In zebrafish models, exposure to higher concentrations resulted in developmental deformities, highlighting potential risks during pregnancy .

| Study | Dose (mg/kg) | Outcome |

|---|---|---|

| Study A | 70 | Safe |

| Study B | 200 | Weight loss observed |

| Study C | 400 | Increased cytokines |

| Study D | 700 | Severe toxicity |

Case Studies

- Zebrafish Model : A study involving zebrafish embryos showed that while low doses (1-1000 ppm) did not affect survival rates, higher doses led to deformities and reduced locomotor activity. This suggests a dose-dependent relationship between exposure and developmental outcomes .

- Rat Model : In a rat study where this compound was administered at varying doses for 30 days, significant changes in liver enzyme levels were noted alongside increased oxidative stress markers. The study concluded that while lower doses might be safe, higher doses pose considerable risks .

Therapeutic Potential

Despite its toxicity concerns, the unique properties of this compound may offer therapeutic avenues:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antibacterial agent .

- Pharmacological Applications : The trifluoromethyl group is known to enhance the potency of various drugs. Compounds with similar structures have shown improved efficacy in inhibiting specific enzymes involved in disease pathways .

Propiedades

IUPAC Name |

sodium;2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZQZRSXCDEJLT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(F)(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660129 | |

| Record name | Sodium 2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2966-44-1 | |

| Record name | Benzoic acid, 2-(trifluoromethyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002966441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(trifluoromethyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.